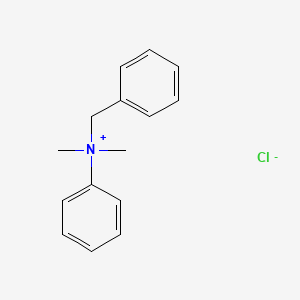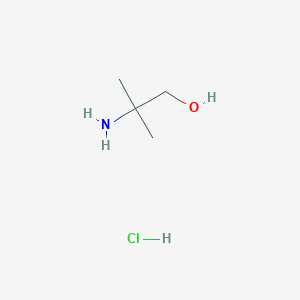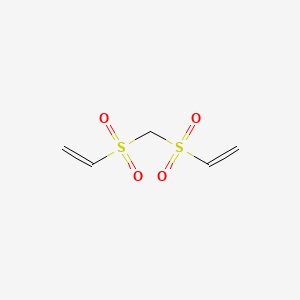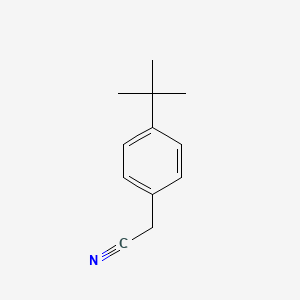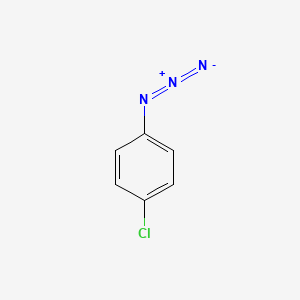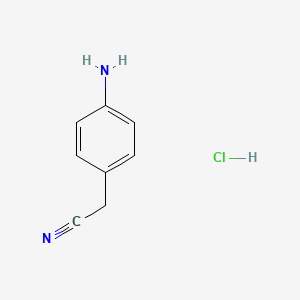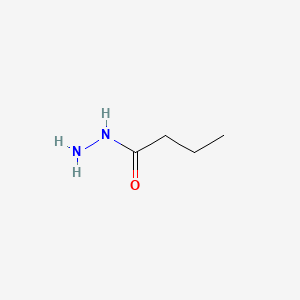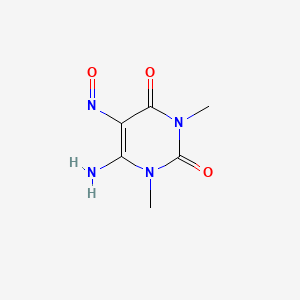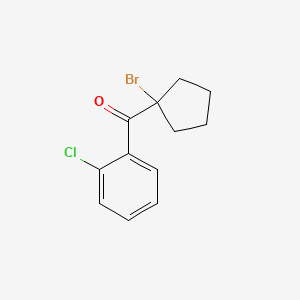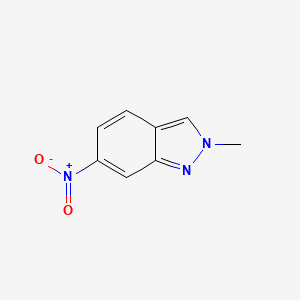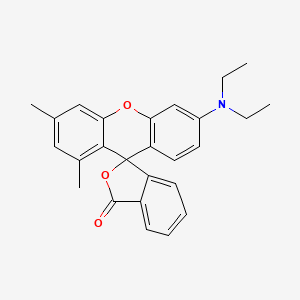
6'-(Diethylamino)-1',3'-dimethylfluoran
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of DEADF and its derivatives involves multiple steps, including the reaction of chloro-6'-diethylaminofluoran with diphenols in the presence of potassium carbonate to produce bis-fluoran compounds. These processes highlight the complexity and the specific conditions required for the successful synthesis of DEADF derivatives (Patel, Patel, Patel, & Patel, 2003).
Molecular Structure Analysis
The molecular structure of DEADF derivatives has been elucidated through various analytical techniques. For instance, X-ray diffraction and NMR spectroscopy have been used to determine the crystal structure and molecular configurations, providing insight into the compound's structural integrity and stability under different conditions (Li, Ding, Tian, Liu, Zhang, Xu, & Ouyang, 2006).
Chemical Reactions and Properties
DEADF exhibits unique chemical behaviors and properties. The compound's ability to undergo various chemical reactions, including color changes in acidic media, underscores its potential application in creating reversible thermochromic materials. This characteristic is particularly relevant for the development of materials that can visually respond to temperature changes (Patel, Patel, & Patel, 2005).
Physical Properties Analysis
The physical properties of DEADF, such as crystal structure and stability, have been extensively studied. The determination of crystal packing and intermolecular interactions through single crystal X-ray diffraction techniques reveals the compound's solid-state characteristics and provides insights into its potential applications in material science (Stepina, Stepanovs, Mieriņa, & Jure, 2015).
Chemical Properties Analysis
DEADF's chemical properties, including its reactivity with various chemical agents and conditions, have been the subject of research aimed at understanding and expanding its applications. The compound's synthesis processes, reaction mechanisms, and product yield under different conditions are critical for optimizing its use in various industrial and research settings (Hino & Sato, 1974).
Applications De Recherche Scientifique
1. Synthesis of Zn,Al Layered Double Hydroxides
- Summary of the Application : Diethylamine has been used as a precipitant agent to obtain a hydrotalcite-like compound with Zn (II) and Al (III) as layered cations and with nitrate anions in the interlayered region to balance the charge .
- Methods of Application : The Layered Double Hydroxide was prepared following the coprecipitation method . The effect on the crystal and particle sizes was studied .
- Results or Outcomes : The results indicated that there is a certain influence of the amine, when used as a precipitating agent, and as a consequence of the degree of substitution, on the crystallinity and particle size of the final solid obtained .
2. Optoelectronic Applications of Coumarin 6
- Summary of the Application : The structural and optical properties of thermally evaporated 3- (2-Benzothiazolyl)-7- (diethylamino) coumarin [Coumarin 6 (C6)] thin films on a pre-cleaned quartz substrate were studied as a function of the annealing temperature .
- Methods of Application : The influence of annealing on the structural, morphological, and molecular structures was investigated by x-ray diffraction (XRD), atomic force microscopy (AFM), and Fourier transform infrared (FTIR) spectroscopy .
- Results or Outcomes : The estimated optical band gap was decreased from 2.12 eV to 2.01 eV as the annealing temperature was increased . Nonlinear optical parameters such as the third-order nonlinear susceptibility, χ (3) and nonlinear refractive index, n(2) were estimated and influenced by annealing temperature .
3. Photophysical Properties and Cell Imaging
- Summary of the Application : Diethylamino functionalized tetraphenylethenes have been used to study the structural and electronic modulation of photophysical properties, which is essential for understanding the mechanism and designing molecules for aggregation- or crystallization-induced emission (AIE or CIE) luminogens .
- Methods of Application : A group of diethylamino (DEA) functionalized analogues were designed and prepared. The introduction of DEA groups makes these compounds CIE-active .
- Results or Outcomes : These luminogens exhibit high contrast mechanochromism. Specifically, some demonstrate rapid self-recovery within a few minutes or even several seconds. Such swift restoration of solid emission clearly indicates active intramolecular motions even in the solid states, which is indicative of the CIE mechanism . Additionally, luminogenic nanoparticles were successfully utilized in cell imaging, thanks to their high efficiency and biocompatibility .
4. Labelling of Mycobacterium aurum Cells
- Summary of the Application : The 3HC dye 2-(6-(diethylamino)benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one (3HC-2) has been used for fluorescence labelling of Mycobacterium aurum cells .
- Methods of Application : Preliminary fluorescence labelling experiments were conducted with the model organism Mycobacterium aurum .
- Results or Outcomes : Fluorescence microscopy revealed fluorescence of M. aurum cells treated with the dye trehalose conjugate 3HC-2-Tre in the GFP channel . It was concluded that s-cis is the preferred conformation of 3HC-2 and that the generally considered non-pathogenic M. aurum can be labelled with the fluorescence probe 3HC-2-Tre for convenient in vitro drug screening of new antimycobacterial agents .
5. Synthesis of Poly(Diethylaminoethyl Methacrylate-co-2,2,6,6)
- Summary of the Application : Poly(2-(diethylamino)ethyl methacrylate), PDEAEMA, has shown to be a pH-sensitive polymer, and recent reports have revealed it to be a temperature-sensitive polymer as well . It is a special smart polymer, which is able to undergo chemical and conformational changes by applying external temperature or pH stimuli .
- Methods of Application : The synthesis of PDEAEMA involves the polymerization of 2-(diethylamino)ethyl methacrylate .
- Results or Outcomes : It has been shown that PDEAEMA in water changes from a hydrophilic to a hydrophobic state with increasing temperature .
6. Block Copolymer Solution Self-Assembly
- Summary of the Application : Block copolymers with diethylamino functional groups have been used in the self-assembly process to create nanoassemblies, including spheres, cylinders, lamellae, vesicles, and many other complex, bicontinuous or even hierarchical structures .
- Methods of Application : The self-assembly process of block copolymers (BCPs) in solution has been at the focus of extended scientific research .
- Results or Outcomes : The ever-increasing sophistication in the development of synthetic chemistry methods and techniques has led to a myriad of available macromolecules with varying properties .
Propriétés
IUPAC Name |
6'-(diethylamino)-1',3'-dimethylspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO3/c1-5-27(6-2)18-11-12-21-22(15-18)29-23-14-16(3)13-17(4)24(23)26(21)20-10-8-7-9-19(20)25(28)30-26/h7-15H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFBVJQHCCCPNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(C=C(C=C5O2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70885184 | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-1',3'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70885184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6'-(Diethylamino)-1',3'-dimethylfluoran | |
CAS RN |
21934-68-9 | |
| Record name | 6′-(Diethylamino)-1′,3′-dimethylspiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21934-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 6'-(diethylamino)-1',3'-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021934689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-1',3'-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-1',3'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70885184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6'-(diethylamino)-1',3'-dimethylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




